methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoroethyl group and a carboxylate ester group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pyrazole-based compounds, which are important in medicinal chemistry and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
- 2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds
- 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one
Uniqueness
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H8F2N2O2 |
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Molecular Weight |
190.15 g/mol |
IUPAC Name |
methyl 1-(2,2-difluoroethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-13-7(12)5-2-10-11(3-5)4-6(8)9/h2-3,6H,4H2,1H3 |
InChI Key |
VPWUWZKQDDLAJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
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